molecular formula C10H7N5S B2889257 3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine CAS No. 1491658-55-9

3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Cat. No.: B2889257
CAS No.: 1491658-55-9
M. Wt: 229.26
InChI Key: RPERLLRKLIYSLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the acylation of pyridin-2-amine with a carbonyl chloride to form a carboxamide. This carboxamide is then treated with excess P2S5 in anhydrous toluene to form a carbothioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to form the final product .


Chemical Reactions Analysis

The compound “3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine” can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, a compound related to 3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine, has been used as a key synthon in synthesizing new fused heterocyclic moieties. These compounds have shown promising results in antimicrobial and antioxidant activities. Some synthesized compounds demonstrated potential antitumor activity, suggesting their role as inhibitors in cancer treatment (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Structural Analysis and Tautomerism

N‐(Pyridin‐2‐yl)thiazol‐2‐amine exhibits dynamic tautomerism and divalent N(I) character. This class of compounds has six competitive isomeric structures, which are essential for understanding their electron distribution and tautomeric preferences. Such structural insights are crucial in pharmaceutical applications where the electron-donating property of these compounds plays a significant role (Bhatia, Malkhede, & Bharatam, 2013).

Structural Characterization and Hydrogen Bonding

Research on polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, including N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, provides insights into their crystal and molecular structures. These structures exhibit distinct hydrogen bonding patterns and are important for understanding intermolecular interactions in crystallography and material science (Böck et al., 2020).

Protonation Sites and Hydrogen Bonding in Salts

The synthesis and structural characterization of salts derived from N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine highlight different sites of protonation and diverse hydrogen bonding patterns. This research is significant for the development of new pharmaceuticals and understanding the behavior of these compounds in different chemical environments (Böck et al., 2021).

Synthesis of Functionalized Indole Derivatives

3-(1H-indol-3-yl)-1H-pyrazol-5-amine, a related compound, serves as a key intermediate in synthesizing novel pyrazolo[1,5-a]pyrimidines and other derivatives. These compounds have potential pharmaceutical interest, highlighting the versatility of pyrazolo-thiazole derivatives in drug synthesis (El‐Mekabaty, Mesbah, & Fadda, 2017).

Optical Properties in Trisheterocyclic Systems

Studies on derivatives of 2,6-di(pyrazin-2-yl)pyridine, a closely related compound, reveal significant insights into their optical properties. Such research is crucial for developing materials with specific light-absorbing and emitting properties, useful in various technological applications (Palion-Gazda et al., 2019).

Anticancer Potential in Novel Derivatives

Research on 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and related compounds has shown significant cytotoxicity against various human cancer cell lines. This suggests the potential use of these compounds in developing new anticancer drugs (Abdo & Kamel, 2015).

Future Directions

The future directions for “3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Related compounds have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.

Mode of Action

It’s worth noting that related compounds have shown to exhibit significant activity against mycobacterium tuberculosis , indicating that they may interact with key enzymes or proteins within this pathogen to exert their effects.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a similar effect.

Properties

IUPAC Name

3-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c11-9-8(13-3-4-14-9)10-15-6-5-12-2-1-7(6)16-10/h1-5H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERLLRKLIYSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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